molecular formula C8H17NO3 B1401009 4-(2,2-Dimethoxyethyl)morpholine CAS No. 22633-57-4

4-(2,2-Dimethoxyethyl)morpholine

Cat. No. B1401009
CAS RN: 22633-57-4
M. Wt: 175.23 g/mol
InChI Key: LSLNTJSQFVSWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,2-Dimethoxyethyl)morpholine” is a morpholine derivative. Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .


Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .


Molecular Structure Analysis

The molecular weight of “4-(2,2-Dimethoxyethyl)morpholine” is 175.23 . The InChI code for this compound is 1S/C8H17NO3/c1-10-8(11-2)7-9-3-5-12-6-4-9/h8H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“4-(2,2-Dimethoxyethyl)morpholine” is a light yellow to yellow liquid . It is stored at room temperature . .

Scientific Research Applications

Synthesis and Complexation with Metals

  • 4-(2,2-Dimethoxyethyl)morpholine has been used in the synthesis of complex compounds. For instance, in the study of palladium(II) and mercury(II) complexes, derivatives of morpholine, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, have been synthesized. These derivatives are significant for their potential applications in organometallic chemistry (Singh et al., 2000).

Spectroscopic and Electrochemical Investigations

  • Morpholine derivatives have also been studied for their spectroscopic and electrochemical properties. Research has been conducted on vic-dioxime ligands containing a morpholine group, synthesizing metal complexes and investigating their redox properties. This research is crucial for the development of new materials in electrochemistry (Kilic et al., 2006).

Structural Studies in Chemistry

  • Studies have been conducted on the [1,4]oxazino[4,3-a]azepine ring system, which involves reactions with morpholinoallenes. This research is significant for understanding the structural aspects of morpholine derivatives, which can be crucial for the development of novel chemical entities (Maas et al., 1999).

Application in Peptidomimetic Chemistry

  • Morpholine derivatives have been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is essential in peptidomimetic chemistry. This research opens avenues for the use of these compounds in creating peptide mimics for various biochemical applications (Sladojevich et al., 2007).

Crystal Structure Analysis

  • The crystal structure of various morpholine derivatives, such as dimethomorph and others, has been analyzed. This research provides essential insights into the structural properties of morpholine-related compounds, which is crucial for their application in various fields of chemistry and materials science (Kang et al., 2015).

Fungicidal Activity

  • Research has also explored the synthesis of morpholine derivatives for their fungicidal activity. The stereoisomers of certain morpholine derivatives have been synthesized and evaluated for their effectiveness against various fungi, showcasing the potential application of these compounds in agriculture (Bianchi et al., 1992).

Safety and Hazards

The safety information available indicates that “4-(2,2-Dimethoxyethyl)morpholine” is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(2,2-dimethoxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-8(11-2)7-9-3-5-12-6-4-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNTJSQFVSWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734973
Record name 4-(2,2-Dimethoxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethoxyethyl)morpholine

CAS RN

22633-57-4
Record name 4-(2,2-Dimethoxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Dimethoxyethyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2,2-Dimethoxyethyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2,2-Dimethoxyethyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2,2-Dimethoxyethyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2,2-Dimethoxyethyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2,2-Dimethoxyethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.